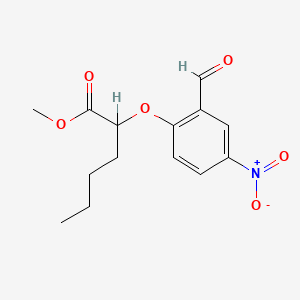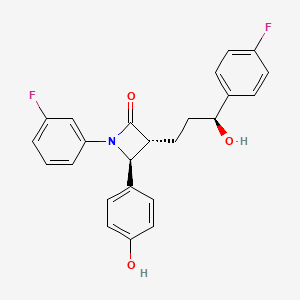
Afatinib Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .
Industrial Production Methods
In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Afatinib Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Chlorine gas, nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .
Applications De Recherche Scientifique
Afatinib Impurity 2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Afatinib.
Biology: Helps in understanding the metabolic pathways and degradation products of Afatinib.
Medicine: Provides insights into the safety and efficacy of Afatinib by studying its impurities.
Industry: Used in quality control processes to ensure the purity of Afatinib in pharmaceutical manufacturing.
Mécanisme D'action
Afatinib Impurity 2, like Afatinib, targets the kinase domains of EGFR and HER2. It irreversibly inhibits their tyrosine kinase activity, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival . This mechanism is crucial for its anti-tumor activity, particularly in non-small cell lung cancer .
Comparaison Avec Des Composés Similaires
Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:
Afatinib N-Oxide: Another impurity formed during the synthesis of Afatinib.
Hydroxy Impurity: Formed during the reduction step of Afatinib synthesis.
Intermediate-1: A process impurity identified during the synthesis of Afatinib.
This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .
Propriétés
Numéro CAS |
1449430-45-8 |
|---|---|
Formule moléculaire |
C14H8ClFN4O3 |
Poids moléculaire |
334.7 |
Apparence |
Solid Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
7-Quinazolinol, 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)








